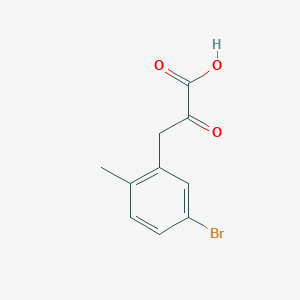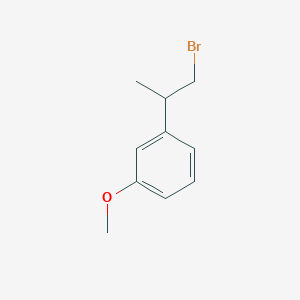
1-(1-Bromopropan-2-yl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromopropan-2-yl)-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-propan-2-yl-3-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromopropan-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: 1-(1-Hydroxypropan-2-yl)-3-methoxybenzene or 1-(1-Aminopropan-2-yl)-3-methoxybenzene.
Oxidation: 1-(1-Oxopropan-2-yl)-3-methoxybenzene or 3-methoxybenzoic acid.
Reduction: 1-(1-Propyl)-3-methoxybenzene.
Aplicaciones Científicas De Investigación
1-(1-Bromopropan-2-yl)-3-methoxybenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: Potential precursor for the development of new drugs and therapeutic agents.
Material science: Used in the preparation of polymers and advanced materials with specific properties.
Chemical biology: Studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1-(1-Bromopropan-2-yl)-4-methoxybenzene: The methoxy group is positioned differently, affecting the compound’s reactivity and properties.
1-(1-Chloropropan-2-yl)-3-methoxybenzene: Chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
1-(1-Bromopropan-2-yl)-3-methoxybenzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Propiedades
Fórmula molecular |
C10H13BrO |
|---|---|
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
1-(1-bromopropan-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7H2,1-2H3 |
Clave InChI |
WWWQBQYGCMWEEP-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


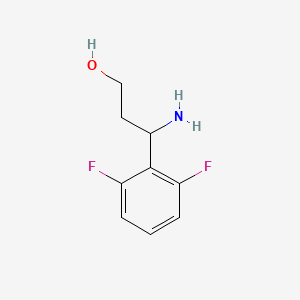
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

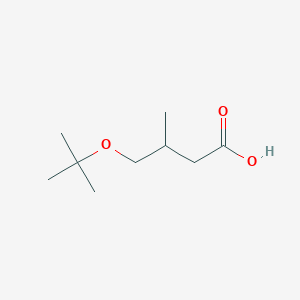

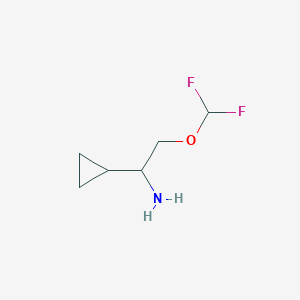

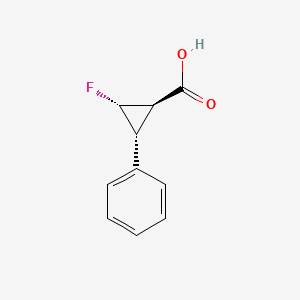
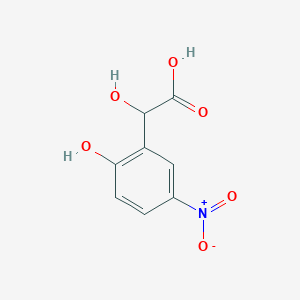
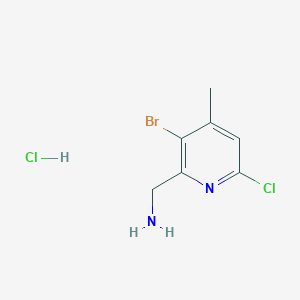
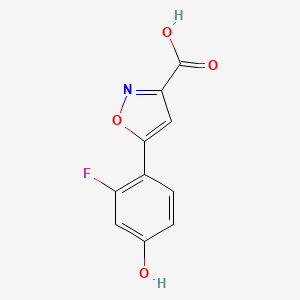
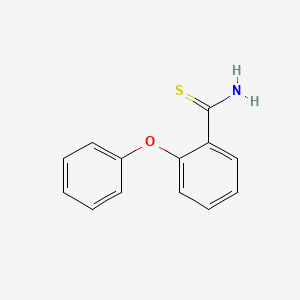
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
